Cas no 64069-53-0 (7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy-)
![7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy- structure](https://nl.kuujia.com/scimg/cas/64069-53-0x500.png)
64069-53-0 structure
Productnaam:7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy-
7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy-
- 1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol
- juzirine
- 1-((4-Hydroxyphenyl)methyl)-6-methoxy-7-isoquinolinol
- 7-Isoquinolinol, 1-((4-hydroxyphenyl)methyl)-6-methoxy-
- 7-Hydroxy-1-(4-hydroxybenzyl)-6-methoxyisoquinoline
- HYS6BR39QH
- 64069-53-0
- UNII-HYS6BR39QH
- Yuzirine
- CHEBI:179577
- 1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol
- DTXSID20214263
- 1-((4-HYDROXYPHENYL)METHYL)-6-METHOXY-ISOQUINOLIN-7-OL
- 7-hydroxy-1-(4'-hydroxybenzyl)-6-methoxyisoquinoline
- AKOS040752214
-
- Inchi: InChI=1S/C17H15NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-7,9-10,19-20H,8H2,1H3
- InChI-sleutel: XUCRLUHFLBPVRO-UHFFFAOYSA-N
- LACHT: OC1=CC2=C(C=C1OC)C=CN=C2CC3=CC=C(O)C=C3
Berekende eigenschappen
- Exacte massa: 281.10525
- Monoisotopische massa: 281.105
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 330
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 62.6Ų
- XLogP3: 3.3
Experimentele eigenschappen
- Kleur/vorm: Solid powder
- Dichtheid: 1.296
- Kookpunt: 510°C at 760 mmHg
- Vlampunt: 262.2°C
- Brekindex: 1.679
- PSA: 62.58
7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy- Beveiligingsinformatie
- Signaalwoord:Warning
- Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32329-100 mg |
Juzirine |
64069-53-0 | 98% | 100MG |
¥ 17,500 | 2023-07-11 | |
TargetMol Chemicals | T32329-100mg |
Juzirine |
64069-53-0 | 100mg |
¥ 17500 | 2024-07-20 | ||
TargetMol Chemicals | T32329-5 mg |
Juzirine |
64069-53-0 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32329-5mg |
Juzirine |
64069-53-0 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T32329-25mg |
Juzirine |
64069-53-0 | 25mg |
¥ 10600 | 2024-07-20 | ||
TargetMol Chemicals | T32329-50 mg |
Juzirine |
64069-53-0 | 98% | 50mg |
¥ 13,800 | 2023-07-11 | |
TargetMol Chemicals | T32329-50mg |
Juzirine |
64069-53-0 | 50mg |
¥ 13800 | 2024-07-20 |
7-Isoquinolinol,1-[(4-hydroxyphenyl)methyl]-6-methoxy- Gerelateerde literatuur
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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